Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- is a complex organic compound known for its unique structure and diverse applications. This compound features a benzoic acid core with an imidazolidinyl group and a piperidinyl phenyl substituent, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with imidazolidinone and piperidine derivatives under controlled conditions. The reaction often requires catalysts such as palladium or other transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-
- Benzoic acid, 4-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-, methyl ester
Uniqueness
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound features a benzoic acid moiety linked to an imidazolidinyl group, which is further substituted with a piperidinyl and a phenyl group. Its unique structural characteristics suggest diverse biological activities, which are critical for its applications in pharmacology and therapeutic development.
- Molecular Formula : C21H24N2O3
- Molecular Weight : 365.43 g/mol
- CAS Number : Not specified in the sources but related compounds can be found under similar identifiers.
Pharmacological Potential
Research indicates that benzoic acid derivatives often exhibit various biological activities, including:
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to various biological targets are essential for understanding its pharmacological potential. For instance:
- Cannabinoid Receptors : Some derivatives have been noted for their selectivity towards cannabinoid receptors, particularly CB2, which is relevant for pain management and inflammation .
- Protein Interactions : The compound may also influence protein interactions within metabolic pathways, suggesting its role in biochemical research aimed at understanding disease mechanisms .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzoic Acid | Simple carboxylic acid | Basic structure without nitrogen substitution |
4-Piperidone | Contains a piperidine ring | Lacks the benzoic acid moiety |
Imidazolidine Derivatives | Similar ring structure | Varies in substituents affecting biological activity |
Benzimidazole Derivatives | Contains nitrogen in a different ring structure | Often exhibits distinct pharmacological properties |
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- stands out due to its dual nitrogen-containing rings, suggesting multifunctionality in biological systems that may lead to unique therapeutic applications compared to these similar compounds.
Case Studies and Research Findings
While direct case studies specifically involving benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- are sparse, related research provides insights into its potential applications:
- Pharmaceutical Development : This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .
- Biochemical Research : It has been utilized in studies exploring enzyme inhibition and protein interactions, providing insights into metabolic pathways and potential therapeutic targets .
- Material Science Applications : The compound is incorporated into polymer formulations to improve mechanical properties and thermal stability, indicating its versatility beyond medicinal chemistry .
Properties
CAS No. |
651749-00-7 |
---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[2-oxo-3-(4-piperidin-1-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(26)16-5-4-6-19(15-16)24-14-13-23(21(24)27)18-9-7-17(8-10-18)22-11-2-1-3-12-22/h4-10,15H,1-3,11-14H2,(H,25,26) |
InChI Key |
MFPRVDJOQSBVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3CCN(C3=O)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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